Cas no 85845-02-9 (2-3-(trifluoromethyl)benzenesulfonamidoacetic acid)

2-3-(trifluoromethyl)benzenesulfonamidoacetic acid Chemical and Physical Properties
Names and Identifiers
-
- Glycine,N-[[3-(trifluoromethyl)phenyl]sulfonyl]-
- N-[3-(Trifluoromethyl)phenylsulfonyl]glycine
- ({[3-(TRIFLUOROMETHYL)PHENYL]SULFONYL}AMINO)ACETIC ACID
- 2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
- HMS1788G13
- 2-[3-(trifluoromethyl)benzenesulfonamido]acetic acid
- ((3-(trifluoromethyl)phenyl)sulfonyl)glycine
- STL307386
- AB01323113-02
- 2-[3-(Trifluoromethyl)phenylsulfonylamino]acetic acid
- N-{[3-(trifluoromethyl)phenyl]sulfonyl}glycine
- 85845-02-9
- G29034
- 2-(3-(trifluoromethyl)phenylsulfonamido)aceticacid
- (([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)AMINO)ACETIC ACID
- MFCD03786832
- SB82088
- NCGC00328013-01
- DTXSID20351329
- F1408-0322
- AKOS000117869
- 2-(3-(trifluoromethyl)phenylsulfonamido)acetic acid
- EN300-08381
- SCHEMBL745591
- Z45658563
- 2-3-(trifluoromethyl)benzenesulfonamidoacetic acid
-
- MDL: MFCD03786832
- Inchi: InChI=1S/C9H8F3NO4S/c10-9(11,12)6-2-1-3-7(4-6)18(16,17)13-5-8(14)15/h1-4,13H,5H2,(H,14,15)
- InChI Key: YSZHCOBVLXGMJQ-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)C(F)(F)F
Computed Properties
- Exact Mass: 283.01300
- Monoisotopic Mass: 283.01261340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.8Ų
- XLogP3: 1.4
Experimental Properties
- Density: 1.533
- Melting Point: 148-149℃
- Boiling Point: 421.2°C at 760 mmHg
- Flash Point: 208.5°C
- Refractive Index: 1.508
- PSA: 91.85000
- LogP: 2.54000
2-3-(trifluoromethyl)benzenesulfonamidoacetic acid Security Information
2-3-(trifluoromethyl)benzenesulfonamidoacetic acid Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2-3-(trifluoromethyl)benzenesulfonamidoacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-08381-2.5g |
2-[3-(trifluoromethyl)benzenesulfonamido]acetic acid |
85845-02-9 | 95.0% | 2.5g |
$154.0 | 2025-02-21 | |
Enamine | EN300-08381-0.25g |
2-[3-(trifluoromethyl)benzenesulfonamido]acetic acid |
85845-02-9 | 95.0% | 0.25g |
$37.0 | 2025-02-21 | |
TRC | T901780-500mg |
2-[3-(Trifluoromethyl)benzenesulfonamido]acetic Acid |
85845-02-9 | 500mg |
$ 250.00 | 2022-06-02 | ||
Life Chemicals | F1408-0322-2mg |
2-[3-(trifluoromethyl)benzenesulfonamido]acetic acid |
85845-02-9 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
Life Chemicals | F1408-0322-15mg |
2-[3-(trifluoromethyl)benzenesulfonamido]acetic acid |
85845-02-9 | 90%+ | 15mg |
$89.0 | 2023-07-06 | |
Life Chemicals | F1408-0322-5mg |
2-[3-(trifluoromethyl)benzenesulfonamido]acetic acid |
85845-02-9 | 90%+ | 5mg |
$69.0 | 2023-07-06 | |
Enamine | EN300-08381-10.0g |
2-[3-(trifluoromethyl)benzenesulfonamido]acetic acid |
85845-02-9 | 95.0% | 10.0g |
$595.0 | 2025-02-21 | |
Aaron | AR008H47-100mg |
Glycine,N-[[3-(trifluoromethyl)phenyl]sulfonyl]- |
85845-02-9 | 95% | 100mg |
$60.00 | 2025-03-20 | |
A2B Chem LLC | AD94331-2.5g |
(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)acetic acid |
85845-02-9 | 95% | 2.5g |
$198.00 | 2024-04-19 | |
Enamine | EN300-08381-1g |
2-[3-(trifluoromethyl)benzenesulfonamido]acetic acid |
85845-02-9 | 95% | 1g |
$73.0 | 2023-10-28 |
2-3-(trifluoromethyl)benzenesulfonamidoacetic acid Related Literature
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Additional information on 2-3-(trifluoromethyl)benzenesulfonamidoacetic acid
Introduction to 2-3-(trifluoromethyl)benzenesulfonamidoacetic acid (CAS No. 85845-02-9)
2-3-(trifluoromethyl)benzenesulfonamidoacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 85845-02-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological properties, making it a valuable intermediate in the synthesis of novel drug candidates.
The molecular structure of 2-3-(trifluoromethyl)benzenesulfonamidoacetic acid consists of a benzene ring substituted with a sulfonamido group and an acetic acid moiety, further modified by a trifluoromethyl group at the 3-position. This specific arrangement imparts unique electronic and steric properties, which are critical for its interaction with biological targets. The sulfonamido group is known to exhibit strong binding affinity to various enzymes and receptors, while the trifluoromethyl group enhances metabolic stability and lipophilicity, key factors in drug design.
In recent years, there has been a surge in research focusing on the development of sulfonamide derivatives as potential therapeutic agents. These compounds have shown promise in treating a wide range of diseases, including infectious diseases, inflammatory disorders, and cancer. The introduction of fluorine atoms into organic molecules is a common strategy to modulate their biological activity. The trifluoromethyl group in 2-3-(trifluoromethyl)benzenesulfonamidoacetic acid not only improves the compound's binding affinity but also its resistance to metabolic degradation, making it an attractive candidate for further pharmacological exploration.
One of the most compelling aspects of 2-3-(trifluoromethyl)benzenesulfonamidoacetic acid is its versatility as a building block in medicinal chemistry. Researchers have leveraged its structural features to develop novel inhibitors targeting various therapeutic pathways. For instance, studies have demonstrated its potential in inhibiting enzymes involved in cancer cell proliferation and metabolism. The compound's ability to modulate these pathways makes it a promising candidate for further investigation in oncology research.
The synthesis of 2-3-(trifluoromethyl)benzenesulfonamidoacetic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonamido group typically involves nucleophilic substitution reactions, while the addition of the acetic acid moiety and the trifluoromethyl group requires specialized synthetic methodologies. Advances in synthetic chemistry have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.
Recent studies have also highlighted the importance of fluorinated sulfonamides in drug development. The electronic properties imparted by fluorine atoms can significantly influence the pharmacokinetic behavior of drugs. For example, fluorine substitution can enhance binding affinity by increasing hydrophobic interactions and reducing conformational flexibility. This has led to the exploration of fluorinated sulfonamides as lead compounds for new therapies.
The application of computational methods has further accelerated the discovery and optimization of compounds like 2-3-(trifluoromethyl)benzenesulfonamidoacetic acid. Molecular modeling techniques allow researchers to predict the biological activity of potential drug candidates before conducting expensive experimental trials. These methods have been instrumental in identifying promising scaffolds for further development and have reduced the time required to bring new drugs to market.
In conclusion, 2-3-(trifluoromethyl)benzenesulfonamidoacetic acid (CAS No. 85845-02-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable tool for researchers developing new therapeutic agents. As our understanding of drug design continues to evolve, compounds like this are expected to play an increasingly important role in addressing unmet medical needs.
85845-02-9 (2-3-(trifluoromethyl)benzenesulfonamidoacetic acid) Related Products
- 2154797-41-6((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid)
- 939986-50-2(1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol)
- 2680740-96-7(methyl 2-{(benzyloxy)carbonyl(3-bromo-5-methylpyridin-2-yl)amino}acetate)
- 162155-27-3(3-Amino-5-methoxyphenol)
- 1806260-83-2(4-(Chloromethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol)
- 374795-35-4(tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate)
- 2172164-99-5(2-{(5-chlorofuran-2-yl)methylsulfanyl}acetamide)
- 2580224-60-6(6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,3-thiazol-4-ylpyridine-2-carboxylic acid)
- 2172474-78-9(1-(2-cyclopropylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 1496-76-0(1H-indol-1-yl(phenyl)methanone)
